molecular formula C12H13NO3 B1591986 Methyl 3-cyano-4-isopropoxybenzoate CAS No. 213598-11-9

Methyl 3-cyano-4-isopropoxybenzoate

Cat. No.: B1591986
CAS No.: 213598-11-9
M. Wt: 219.24 g/mol
InChI Key: CKKRKGFHNZXWCL-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-isopropoxybenzoate is a benzoate ester featuring a cyano (-CN) substituent at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position of the aromatic ring. Its ester group (methyl) differentiates it from isopropyl analogs, influencing steric and solubility characteristics .

Properties

IUPAC Name

methyl 3-cyano-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKRKGFHNZXWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620771
Record name Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-11-9
Record name Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate

  • Reactants : Methyl p-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.
  • Conditions : The mixture is heated in an oil bath at 60 °C overnight.
  • Workup : After cooling, a dilute aqueous solution of concentrated hydrochloric acid is slowly added to quench the reaction. Insoluble materials are filtered off, and the product is extracted multiple times with dichloromethane (DCM). The organic layer is dried over sodium sulfate, filtered, and evaporated to yield methyl 3-formyl-4-hydroxybenzoate.

This step introduces the formyl group at the 3-position via a modified Reimer-Tiemann type formylation under mild conditions without harsh reagents.

Step 2: Conversion to Methyl 3-cyano-4-hydroxybenzoate

  • Reactants : The aldehyde from step 1, hydroxylamine hydrochloride, acetyl chloride, acetonitrile, N,N-dimethylformamide (DMF).
  • Conditions : The mixture is heated at 80 °C for 2 hours under stirring.
  • Workup : After cooling, ethyl acetate (EA) is added, followed by multiple water washes and back-extractions to purify the organic phase. Drying over sodium sulfate and partial evaporation leads to precipitation of a pink solid, which is filtered and washed with EA and dichloromethane to yield methyl 3-cyano-4-hydroxybenzoate.

This step efficiently converts the aldehyde to the nitrile group via an oxime intermediate and subsequent dehydration facilitated by acetyl chloride, bypassing the use of toxic cyanide salts.

Step 3: Alkylation to Methyl 3-cyano-4-isopropoxybenzoate

  • Reactants : Methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, potassium carbonate, acetonitrile, DMF.
  • Conditions : Stirring at 80 °C overnight.
  • Workup : After cooling, water is added until potassium carbonate dissolves completely. Ethyl acetate is added, and the aqueous and organic phases are separated. The organic phase is washed repeatedly with water, dried, and evaporated to yield a yellow oily product identified as this compound.

This final step introduces the isopropoxy group via nucleophilic substitution, converting the phenolic hydroxyl to an ether under basic conditions.

Comparative Data Table of Key Reaction Parameters

Step Reaction Type Key Reagents Solvents Temperature Time Workup Highlights Product Yield/Notes
1 Formylation MgCl₂, triethylamine, paraformaldehyde Dichloromethane (DCM) 60 °C Overnight Acid quench, filtration, multiple DCM extractions Methyl 3-formyl-4-hydroxybenzoate, isolated as crude solid
2 Cyanation (Dehydration) Hydroxylamine hydrochloride, acetyl chloride Acetonitrile/DMF 80 °C 2 hours EA extraction, water washes, precipitation, filtration Pink solid methyl 3-cyano-4-hydroxybenzoate, high purity
3 Alkylation (Etherification) Isopropyl bromide, K₂CO₃ Acetonitrile/DMF 80 °C Overnight Water addition, EA extraction, washing, drying Yellow oil this compound, suitable for further use

Advantages and Industrial Relevance

  • Safety : The method eliminates the use of highly toxic copper(I) cyanide, significantly reducing hazard risks in production.
  • Efficiency : Direct conversion of the aldehyde to the cyano group streamlines the synthesis, improving yield and reducing steps.
  • Cost-effectiveness : All starting materials are inexpensive and readily available, lowering production costs.
  • Scalability : The reaction conditions are mild and suitable for large-scale industrial synthesis, with straightforward workup procedures.

Summary of Research Findings

  • The innovative approach to cyanation via hydroxylamine and acetyl chloride avoids hazardous cyanide salts, which is a major advancement in the preparation of nitrile-substituted benzoates.
  • The stepwise method allows for purification at each stage, ensuring high-quality intermediates and final product.
  • The use of common solvents like dichloromethane, acetonitrile, and ethyl acetate facilitates the integration of this process into existing industrial workflows.
  • The alkylation step using isopropyl bromide and potassium carbonate is a standard and reliable method for ether formation on aromatic hydroxyl groups.

Concluding Remarks

The preparation of this compound by the described three-step method represents a significant improvement over traditional synthetic routes. It combines safety, efficiency, and cost-effectiveness, making it highly suitable for industrial application. The method is well-documented in recent patent literature, reflecting its technical maturity and practical utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Methyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyano-4-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Methyl 3-Methyl-4-Isopropoxybenzoate (CAS: 864178-56-3)

Structural Differences :

  • Substituent at 3-position: Methyl (-CH₃) instead of cyano (-CN).
  • Molecular Formula: C₁₂H₁₆O₃ vs. C₁₂H₁₃NO₃ (inferred for the cyano analog).
  • Molecular Weight: 208.257 g/mol (methyl variant) vs. ~209.2 g/mol (estimated for cyano analog, accounting for -CN substitution).

Property Implications :

  • Reactivity: The methyl group is electron-donating, reducing electrophilicity compared to the cyano analog. This may limit applications requiring further functionalization.
  • Physical Properties: The cyano group’s polarity likely increases melting point and reduces solubility in non-polar solvents relative to the methyl variant. For reference, methyl esters like methyl salicylate () exhibit boiling points near 222°C, suggesting similar volatility ranges for both compounds .

Synthesis: Both compounds involve esterification of a substituted benzoic acid. Methyl 3-methyl-4-isopropoxybenzoate synthesis () may proceed via direct esterification of 3-methyl-4-isopropoxybenzoic acid, whereas the cyano analog (inferred from ) could require bromination followed by cyano substitution (e.g., using CuCN or Pd-catalyzed cyanation) .

Isopropyl 3-Cyano-4-Isopropoxybenzoate (CAS: 1049677-41-9)

Structural Differences :

  • Ester Group : Isopropyl (-OCH(CH₃)₂) vs. methyl (-OCH₃).

Property Implications :

  • Steric Effects : The bulkier isopropyl group may hinder crystallization, reducing melting points compared to the methyl ester.

Applications :
The isopropyl variant’s availability at 97% purity () suggests industrial relevance, possibly in agrochemicals or pharmaceuticals. The methyl analog, with a smaller ester group, might be preferred in reactions requiring lower steric hindrance .

General Methyl Ester Comparisons

(Table 3) and 4 (Table 3) provide context for methyl ester properties:

  • Volatility : Methyl esters typically exhibit moderate volatility (e.g., methyl salicylate’s boiling point of 222°C). Substitutents like -CN may elevate boiling points due to dipole interactions .
  • Solubility : Polar groups (-CN) enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce it in hydrocarbons.

Key Routes :

  • Methyl 3-Cyano-4-Isopropoxybenzoate: Likely synthesized via bromination of 4-isopropoxybenzoic acid derivatives followed by cyanation (). Yields depend on substitution efficiency .
  • Methyl 3-Methyl-4-Isopropoxybenzoate : Direct esterification or alkylation of pre-substituted benzoic acids ().

Industrial Use :

  • The cyano variant’s nitrile group makes it a valuable intermediate for synthesizing carboxylic acids, amides, or heterocycles.
  • The methyl-substituted analog may serve as a stable intermediate in fragrance or polymer industries .

Data Table: Comparative Properties of Analogous Compounds

Property This compound (Inferred) Methyl 3-Methyl-4-Isopropoxybenzoate Isopropyl 3-Cyano-4-Isopropoxybenzoate
Molecular Formula C₁₂H₁₃NO₃ C₁₂H₁₆O₃ C₁₄H₁₇NO₃
Molecular Weight (g/mol) ~209.2 208.257 ~251.3
Key Substituents -CN (3), -OCH(CH₃)₂ (4) -CH₃ (3), -OCH(CH₃)₂ (4) -CN (3), -OCH(CH₃)₂ (4), -OCH(CH₃)₂ (ester)
Boiling Point (°C, Estimated) 225–240 210–220 (inferred from similar esters) 230–250 (higher due to larger ester)
Primary Applications Pharmaceuticals, agrochemical intermediates Polymer/fragrance intermediates Specialty chemicals, high-purity synthesis

Biological Activity

Methyl 3-cyano-4-isopropoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C12H13NO3
  • Molecular Weight: 219.24 g/mol
  • CAS Number: 21956832

This compound features a cyano group and an isopropoxy substituent on a benzoate framework, which may contribute to its biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.

Minimum Inhibitory Concentration (MIC) Values

The efficacy of this compound against various bacterial strains can be summarized in the following table:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli0.5
Klebsiella pneumoniae2
Pseudomonas aeruginosa8
Staphylococcus aureus0.25
Acinetobacter baumannii0.5

These results indicate that the compound is particularly effective against E. coli and S. aureus, with low MIC values suggesting potent antibacterial activity.

Case Studies

  • In Vitro Studies : In a study assessing the antibacterial activity of various derivatives, this compound demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound was found to be bactericidal at concentrations exceeding its MIC values, indicating its potential for therapeutic applications in treating bacterial infections.
  • Resistance Mechanisms : Further investigations into bacterial resistance mechanisms revealed that the compound maintains efficacy even against strains with known resistance to other antibiotics, such as ciprofloxacin. This suggests that this compound could be valuable in overcoming antibiotic resistance challenges in clinical settings.

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has a favorable safety profile:

  • Cytotoxicity : The compound exhibited low cytotoxicity in human liver cell lines (HepG2), with IC50 values exceeding 100 µM.
  • Genotoxicity : No genotoxic effects were observed in micronucleus tests at concentrations up to 25 µM.
  • Hemolysis : Less than 1% hemolysis was noted at a concentration of 100 µM, indicating good biocompatibility.

Q & A

Basic Question: What are the recommended methods for synthesizing Methyl 3-cyano-4-isopropoxybenzoate, and how are yields optimized?

Methodological Answer:
A common synthesis route involves nucleophilic substitution of 3-cyano-4-hydroxybenzoate with 2-bromopropane in dimethylformamide (DMF) under reflux (90°C) with anhydrous potassium carbonate as a base. Key steps include:

Nitrogen flushing to prevent oxidation during heating .

Post-reaction dilution with water and extraction with dichloromethane (DCM) for purification .

Yield optimization through precise control of molar ratios (e.g., 1:1.5 substrate-to-alkylating agent ratio) and extended reaction times (overnight stirring) .

Critical Parameter Table:

ParameterOptimal ConditionImpact on Yield
Temperature90°CPrevents side reactions (e.g., hydrolysis of cyano group)
SolventDMFEnhances nucleophilicity of phenoxide ion
BaseK₂CO₃Maintains anhydrous conditions, minimizes ester hydrolysis

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies isopropoxy protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR confirms ester carbonyl (δ ~165 ppm) and nitrile carbon (δ ~115 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reversed-phase C18 columns with acetonitrile/water mobile phases assess purity (>98% for pharmaceutical-grade standards) .
  • Mass Spectrometry (MS):
    • ESI-MS detects molecular ion [M+H]⁺ at m/z 248.1 (C₁₂H₁₃NO₃⁺) .

Advanced Question: How do substituent positions (e.g., cyano vs. isopropoxy) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The cyano group acts as a meta-directing electron-withdrawing group, while the isopropoxy group is an ortho/para-directing electron donor. This duality complicates regioselectivity in reactions like Suzuki-Miyaura coupling. Strategies include:

Protecting Group Chemistry: Temporarily masking the nitrile with trimethylsilyl groups to direct coupling to the isopropoxy-adjacent position .

Catalyst Screening: Pd(PPh₃)₄ or XPhos ligands improve selectivity for sterically hindered positions .

Substituent Effects Table:

SubstituentElectronic EffectDirecting BehaviorReactivity Impact
-CNStrongly electron-withdrawingMetaReduces electrophilicity at para position
-O-iPrElectron-donatingOrtho/ParaEnhances nucleophilic aromatic substitution

Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:
Discrepancies often arise from substituent positioning (e.g., 3-cyano-4-isopropoxy vs. 3-cyano-5-isopropoxy). A systematic approach includes:

Comparative SAR Studies: Test analogs in standardized assays (e.g., cytochrome P450 inhibition) .

Computational Modeling: Use molecular docking to predict binding affinities to target enzymes (e.g., CYP3A4) .

Solubility Adjustments: Modify assay solvents (e.g., DMSO vs. aqueous buffers) to account for logP differences .

Example Data:

AnalogSubstituent PositionCYP3A4 IC₅₀ (µM)
This compound4-O-iPr12.3
Methyl 3-cyano-5-isopropoxybenzoate5-O-iPr48.7

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Pair: Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals.
  • Temperature Gradient: Slow cooling from 60°C to 4°C minimizes impurities .
  • Key Consideration: Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

Advanced Question: How does temperature affect the stability of this compound during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing:
    • Store at 25°C/60% RH vs. 40°C/75% RH for 6 months. Monitor degradation via HPLC .
    • Major Degradant: Hydrolysis product (3-cyano-4-hydroxybenzoic acid) forms at >40°C .
  • Recommendation: Store desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Question: What strategies mitigate side reactions during functionalization of the nitrile group?

Methodological Answer:

  • Nitrile Hydrolysis Prevention: Use anhydrous conditions and avoid strong acids/bases .
  • Selective Reduction: Employ LiAlH₄-THF at 0°C to reduce nitrile to amine without ester cleavage .
  • Cycloaddition Reactions: Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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